molecular formula C22H20N2O4 B12606949 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-46-7

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12606949
CAS No.: 648922-46-7
M. Wt: 376.4 g/mol
InChI Key: DERUAFMGYXUHDN-UHFFFAOYSA-N
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Description

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a formamido (-NHCHO) group at the 3-position, a hydroxyl (-OH) group at the 2-position of the benzamide core, and a 3-(2-phenylethoxy)phenyl substituent on the nitrogen atom. Its molecular formula is C₂₁H₁₈N₂O₄, with a molecular weight of 362.39 g/mol.

Properties

CAS No.

648922-46-7

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20N2O4/c25-15-23-20-11-5-10-19(21(20)26)22(27)24-17-8-4-9-18(14-17)28-13-12-16-6-2-1-3-7-16/h1-11,14-15,26H,12-13H2,(H,23,25)(H,24,27)

InChI Key

DERUAFMGYXUHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the following steps:

  • Formation of the Amide Bond : The initial step often includes the reaction of an appropriate carboxylic acid with an amine using coupling agents or direct amidation techniques.

  • Hydroxylation : The introduction of the hydroxy group at the 2-position can be achieved through various hydroxylation methods, including electrophilic aromatic substitution.

  • Introduction of the Phenylethoxy Group : This can be done via etherification or alkylation reactions, where a phenylethoxy moiety is added to the aromatic system.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Specific Reaction Conditions

  • Amidation Reaction : Direct amidation can be performed using coupling agents such as B(OCH₂CF₃)₃ or other reagents that facilitate the formation of amide bonds under mild conditions. The general procedure involves mixing a carboxylic acid (1 mmol) with an amine (1 mmol) in a solvent like acetonitrile at elevated temperatures (80–100 °C) for several hours.

  • Hydroxylation Step : Hydroxylation can be conducted using methods like electrophilic substitution with reagents such as sulfuric acid or other hydroxylating agents under controlled conditions to ensure regioselectivity.

  • Phenylethoxy Introduction : The phenylethoxy group can be introduced through nucleophilic substitution or alkylation reactions. For instance, reacting a suitable phenolic compound with an alkyl halide in the presence of a base can yield the desired ether.

Yields and Purification

The overall yield of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can vary significantly based on the choice of reagents and reaction conditions. Typical yields reported in literature for similar compounds range from 40% to 85%, depending on the efficiency of each synthetic step.

Summary Table of Yields

Step Methodology Yield (%)
Amidation B(OCH₂CF₃)₃-mediated amidation 60–80
Hydroxylation Electrophilic substitution 50–70
Phenylethoxy introduction Nucleophilic substitution 40–85

Challenges and Considerations

Several challenges may arise during the synthesis of this compound:

  • Selectivity in Hydroxylation : Achieving regioselectivity during hydroxylation is crucial to obtaining the desired product without unwanted by-products.

  • Purification Techniques : After synthesis, purification methods such as column chromatography or recrystallization are essential to isolate high-purity products.

  • Reagent Stability : Some reagents used in these reactions may be sensitive to moisture or air, necessitating careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Oxidative Stress Modulation: Acting as an antioxidant, reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives are widely explored due to their structural versatility and pharmacological relevance. Below is a detailed comparison of 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide with key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide C₂₁H₁₈N₂O₄ 362.39 Formamido, hydroxy, phenylethoxy Hypothesized: Antimicrobial/anticancer (based on analogs) -
2-[[3-(2-Phenylethoxy)phenyl]amino]benzamide C₂₁H₂₀N₂O₂ 332.40 Amino, phenylethoxy Structural analog; no activity specified
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
3-Bromo-N-{4-[3-(4-ethoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}benzamide C₂₄H₂₀BrN₃O₂S 502.40 Bromo, thiazolidinone Screening compound for drug discovery
N-[3-(1,3-Dioxo-3-(2H-tetrazol-5-yl)propyl)-2-hydroxyphenyl]benzamide C₁₇H₁₃N₅O₄ 351.32 Tetrazole, hydroxy Not reported (tetrazole enhances acidity)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C₁₇H₁₉NO₂ 277.34 Isopropoxy, methyl Pesticide (fungicide)

Key Findings from Comparative Analysis

The hydroxyl group at the 2-position increases acidity, which could influence pharmacokinetics (e.g., solubility, membrane permeability) compared to non-hydroxylated analogs like mepronil .

Substituent Complexity and Applications Simple substituents (e.g., isopropoxy in mepronil) are associated with pesticidal activity, while complex moieties (e.g., thiazolidinone in ’s compound) correlate with therapeutic screening applications . The phenylethoxy group in the target compound is structurally similar to ’s analog but differs in electronic effects due to the formamido substitution, which may alter metabolic stability .

Synthetic and Analytical Considerations

  • X-ray crystallography (utilizing SHELX and Mercury software) is critical for confirming the 3D structure of benzamides, as demonstrated in ’s N,O-bidentate compound .
  • The tetrazole-containing analog () highlights how heterocyclic substituents can drastically alter physicochemical properties, such as solubility and logP, compared to carboxamide derivatives .

Table 2: Pharmacological and Physicochemical Properties

Property 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide 2-[[3-(2-Phenylethoxy)phenyl]amino]benzamide Mepronil
Hydrogen Bond Donors 3 (NH, OH, CONH) 2 (NH, CONH) 1 (CONH)
Hydrogen Bond Acceptors 5 3 3
logP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 ~3.2
Potential Applications Antimicrobial/anticancer (inferred) Structural studies Fungicide

Biological Activity

3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide, a compound with a complex structure, has garnered attention in recent biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H20N2O4C_{22}H_{20}N_{2}O_{4}, and it is characterized by the presence of a formamido group, a hydroxy group, and a phenylethoxy moiety. Its structural complexity contributes to its diverse biological activities.

Research indicates that 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide exhibits several mechanisms of action:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For instance, related compounds have demonstrated IC50 values ranging from 16.78 μM to over 200 μM in various assays .
  • Cytotoxicity : In studies involving B16F10 melanoma cells, the compound was evaluated for cytotoxic effects. It was found to be non-cytotoxic at lower concentrations (1-5 μM) after 48 hours but exhibited weak cytotoxicity at the highest concentration tested after 72 hours .

Biological Activity Data

Activity Type IC50 Value (μM) Cell Line Effect
Tyrosinase Inhibition16.78 - >200B16F10Potent inhibitor
Cytotoxicity (48h)Non-cytotoxicB16F10No significant effect
Cytotoxicity (72h)Weak cytotoxicityB16F10Observed at high doses

Case Study 1: Tyrosinase Inhibition

In a study examining various phenolic compounds similar to 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide, it was found that modifications to the hydroxyl groups significantly influenced tyrosinase inhibition. The compound demonstrated strong binding affinity to both the active and allosteric sites of tyrosinase, suggesting a mixed-type inhibition mechanism .

Case Study 2: Anti-Cancer Activity

Another study focused on the anti-cancer properties of related benzamide derivatives showed that compounds with similar structural features effectively inhibited tumor growth in vivo. The mechanism involved disrupting DNA binding sites essential for cancer cell proliferation . While specific data on 3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide were not detailed, these findings suggest potential pathways for further exploration.

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